molecular formula C10H12ClF2N B2862527 (1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 2126144-40-7

(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2862527
CAS No.: 2126144-40-7
M. Wt: 219.66
InChI Key: BQBJKPUHNIJHIG-UEFILNELSA-N
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Description

(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2N and its molecular weight is 219.66. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Amine-substituted cyclobutanes are crucial in biologically active compounds. The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been an area of interest. This process is significant for producing these compounds in a diastereo- and enantioselective manner, enhancing their utility in various scientific applications (Feng, Hao, Liu, & Buchwald, 2019).

Synthesis of Methanoproline Analogues

The synthesis of 3-(chloromethyl)cyclobutanone, used in creating 2,4-methanoproline analogues, indicates the utility of cyclobutane derivatives in producing complex bioactive molecules (Rammeloo, Stevens, & de Kimpe, 2002).

Anticancer Complexes

Mixed-NH3/amine platinum (II) complexes featuring cyclobutane structures have been explored for their potential in cancer treatment. These complexes show significant cytotoxicity towards cancer cells, making them relevant in oncological research (Liu et al., 2013).

Ligand Application in Catalysis

Cyclobutene derivatives are used as ligands in catalytic reactions, such as the amination of halobenzenes. This illustrates the role of these compounds in facilitating chemical transformations, important in synthetic chemistry (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

VLA-4 Antagonists

Cyclobutane derivatives have been used in synthesizing potent VLA-4 antagonists, a class of compounds with therapeutic potential in treating various diseases (Brand, de Candole, & Brown, 2003).

Photochemical Dimerization Studies

Studies on the photochemical dimerization of fluorinated dibenzylideneacetone in chloroform highlight the interesting photochemical properties of certain cyclobutane derivatives, relevant in material science (Schwarzer & Weber, 2014).

Mechanistic Studies in Organic Chemistry

Research on organocatalyzed Michael addition reactions with cyclobutane derivatives provides insights into complex reaction mechanisms, crucial for advancing organic synthesis methodologies (Patora-Komisarska et al., 2011).

Properties

IUPAC Name

3-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6;/h1-2,5-6,8H,3-4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBJKPUHNIJHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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